Meglumine acetrizoate, also known as sodium acetrizoate, is a radiopaque contrast agent primarily used in medical imaging procedures. This compound is notable for its ability to enhance the visibility of internal structures during X-ray and computed tomography scans. It belongs to a class of compounds known as iodinated contrast media, which are characterized by their high iodine content that provides the necessary radiopacity.
Meglumine acetrizoate is synthesized from the combination of acetrizoic acid and meglumine. It is widely used in various medical imaging applications due to its favorable pharmacokinetic properties and relatively low toxicity profile compared to other contrast agents.
Meglumine acetrizoate is classified as a non-ionic iodinated contrast medium. It falls under the category of water-soluble contrast agents, which are essential in enhancing the clarity of images obtained during radiological examinations.
The synthesis of meglumine acetrizoate involves several key steps:
The reaction conditions, such as temperature, time, and pH, are critical for optimizing yield and purity. The use of solvents that enhance solubility and reaction efficiency is also common in this synthesis process.
The molecular structure of meglumine acetrizoate can be described as follows:
The compound exhibits a complex structure that allows for effective interaction with biological tissues while minimizing adverse reactions.
Meglumine acetrizoate undergoes various chemical reactions during its application in medical imaging:
The pharmacokinetics of meglumine acetrizoate reveal that it achieves peak plasma concentrations shortly after intravenous administration, with a half-life that varies based on renal function.
The mechanism by which meglumine acetrizoate enhances imaging involves:
Studies indicate that approximately 100% of the administered dose is excreted within 24 hours in patients with normal renal function, underscoring its efficiency as a contrast agent.
Relevant analyses demonstrate that its physicochemical properties make it suitable for intravenous administration without significant adverse effects on patients.
Meglumine acetrizoate is primarily used in:
Meglumine (C₇H₁₇NO₅), an amino sugar derived from sorbitol, emerged as a critical cation partner for iodinated anions in early contrast media development. The foundational shift from sodium iodide (used in the 1920s) to tri-iodinated benzoic acid derivatives culminated in the synthesis of meglumine acetrizoate in the 1950s. This compound represented the first-generation high-osmolar contrast media (HOCM), where meglumine’s low toxicity profile compared to sodium minimized cardiac risks like ventricular fibrillation [1] [8].
The ionic structure of meglumine acetrizoate consists of the meglumine cation paired with the acetrizoate anion (a tri-iodinated benzene derivative), yielding solutions with osmolalities ~1,500–2,000 mOsm/kg—4–7 times higher than blood plasma. This hypertonicity caused significant adverse effects, including hemodynamic disturbances. The subsequent shift to non-ionic monomers (e.g., iohexol) and ionic dimers (e.g., ioxaglate) reduced osmolality by leveraging meglumine’s biocompatibility while improving iodine-to-particle ratios [1] [4] [8].
Table 1: Evolution of Iodinated Contrast Media Featuring Meglumine
Generation | Example Compounds | Iodine:Particle Ratio | Osmolality (mOsm/kg) |
---|---|---|---|
HOCM | Meglumine acetrizoate | 1.5:1 | 1,500–2,000 |
LOCM | Meglumine ioxaglate | 3:1 | 500–700 |
IOCM | None (meglumine-free dimers) | 6:1 | 290 |
Beyond contrast media, meglumine acts as an efficient, biodegradable organocatalyst in multicomponent reactions (MCRs). Its tertiary amine group and hydroxyl-rich structure facilitate substrate activation via hydrogen bonding and transient iminium ion formation. A notable application is the one-pot synthesis of 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amines—biologically active heterocycles. Under optimized conditions, meglumine (10 mol%) catalyzes the five-component coupling of hydrazine, ethyl acetoacetate, aryl aldehydes, phenylacetonitriles, and ammonium acetate in ethanol at 25°C. This achieves yields >90% within 20–40 minutes, surpassing conventional catalysts like piperidine in efficiency and environmental footprint [5].
Key advantages include:
Table 2: Catalytic Performance of Meglumine in Model Reactions
Reaction Type | Yield (%) | Time (min) | Conventional Catalyst | Meglumine Advantage |
---|---|---|---|---|
Pyrazolo[3,4-b]pyridine synthesis | 92–95 | 30 | Piperidine (80%, 120 min) | Shorter time, higher yield |
2-Amino-4H-pyran formation | 88 | 15 | NaOH (75%, 90 min) | Milder conditions, recyclable |
Meglumine aligns with 8 of the 12 Principles of Green Chemistry, particularly atom economy, safer solvents, and renewable feedstocks. Its use in pharmaceutical synthesis reduces reliance on toxic catalysts and energy-intensive processes:
Industrial adoption faces barriers, however, including:
Producing meglumine acetrizoate at commercial scale presents three core challenges:
Process intensification strategies being implemented:
Table 3: Industrial Production Challenges and Mitigation Tactics
Challenge | Root Cause | Optimization Strategy | Yield Improvement |
---|---|---|---|
High viscosity | Hydrogen bonding in meglumine | Blend with sodium ions | N/A (process efficiency +30%) |
Metal contamination | Catalyst leaching | Chelating resins post-synthesis | Purity >99.5% |
Ester hydrolysis | Water byproduct | Molecular sieves in reaction mix | 85% → 93% |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0